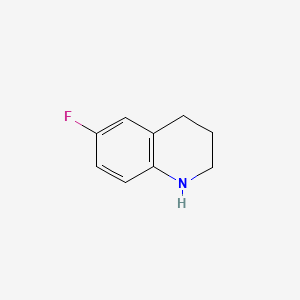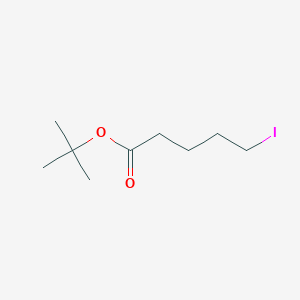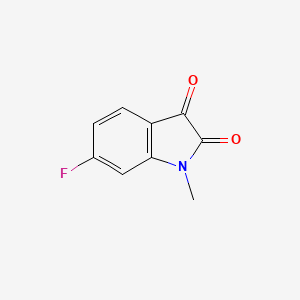![molecular formula C11H9BrN2 B1283094 5'-Bromo-5-methyl-[2,2']bipyridinyl CAS No. 1187163-83-2](/img/structure/B1283094.png)
5'-Bromo-5-methyl-[2,2']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5'-Bromo-5-methyl-[2,2']bipyridinyl is a brominated bipyridine derivative that has garnered interest due to its potential applications in the field of coordination chemistry and materials science. The presence of bromine and methyl groups on the bipyridine framework allows for further functionalization and the formation of complex structures with metals, which can be useful in creating molecular rods and other complex architectures .
Synthesis Analysis
The synthesis of 5'-Bromo-5-methyl-[2,2']bipyridinyl and related compounds typically involves halogenation and coupling reactions. For instance, 5-bromo-2,2'-bipyridine derivatives can be synthesized through Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives . Direct bromination of 2,2'-bipyridine hydrobromide salt has also been reported as a method for obtaining 5-bromo-2,2'-bipyridine . Additionally, the synthesis of 5'-substituted-2,2'-bipyridine derivatives can be achieved starting from brominated bipyridine building blocks, which can be further functionalized to produce mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations .
Molecular Structure Analysis
The molecular structure of brominated bipyridines can be elucidated using techniques such as X-ray crystallography. For example, a related Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was characterized by X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . The molecular geometry from X-ray crystallography can be compared with theoretical calculations, such as density functional theory (DFT), to confirm the structure .
Chemical Reactions Analysis
Brominated bipyridines can undergo various chemical reactions due to the presence of reactive bromine atoms. These reactions include palladium-catalyzed amination, which can be used to introduce amino groups into the pyridine ring . Halogen dance reactions have also been utilized to synthesize halogen-rich intermediates for the preparation of pentasubstituted pyridines . The bromine atoms in these compounds serve as versatile functional groups that can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5'-Bromo-5-methyl-[2,2']bipyridinyl derivatives are influenced by the presence of bromine and other substituents on the bipyridine ring. These properties can be studied using various analytical techniques, including infrared spectroscopy (IR), powder X-ray diffraction (PXRD), and thermal analysis (TG, DTG, DSC) . The luminescence behavior of lanthanide complexes with brominated bipyridines can also be investigated, providing insights into their potential applications in materials science .
Scientific Research Applications
Synthesis and Ligand Complexation
- 5'-Bromo-5-methyl-[2,2']bipyridinyl is utilized in the synthesis of various ligands. For example, it is used in the creation of mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Preparation of Metal-Complexing Molecular Rods
- This compound is instrumental in efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Development of Photocatalysts
- It plays a role in the development of photocatalysts. For instance, Ru(II)-Re(I) binuclear complexes linked by bridging ligands including 5'-Bromo-5-methyl-[2,2']bipyridinyl showed improved photocatalytic activities, particularly in CO2 reduction (Gholamkhass et al., 2005).
Application in Organic Synthesis
- This compound is also used in organic synthesis, like the creation of C2-symmetric 2,2'-bipyridines derived from glucose, demonstrating its versatility in synthetic chemistry (Peterson & Dalley, 1996).
Role in Supramolecular Assemblies
- 5'-Bromo-5-methyl-[2,2']bipyridinyl is significant in the formation of supramolecular metal complexes. These complexes, involving this compound, are used for hydrogen-bonded supramolecular assemblies, contributing to the field of supramolecular chemistry (Fernández González et al., 1996).
Nanoengineering and Ligand Design
- It is essential in nanoengineering and ligand design, being used for the synthesis of multitopic metal ion-binding modules for supramolecular nanoengineering (Baxter, 2000).
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIGNMKZAPNHIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-5-methyl-[2,2']bipyridinyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

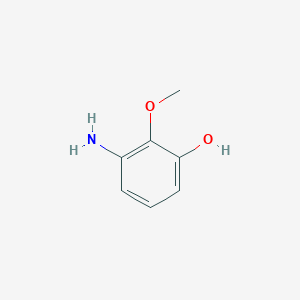




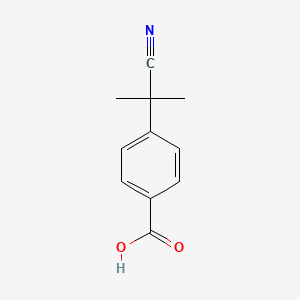

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)
